(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique chemical structure. This compound features a combination of aromatic rings, a methoxy group, and a sulfanylideneimidazolidinone core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the 2,4-dichlorophenylmethoxybenzene: This step involves the reaction of 2,4-dichlorophenol with methoxybenzene under specific conditions.
Synthesis of the imidazolidinone core: This involves the cyclization of appropriate precursors to form the imidazolidinone ring.
Final coupling reaction: The intermediate compounds are then coupled under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the imidazolidinone core.
Methoxybenzene derivatives: Similar in having the methoxy group but differ in the overall structure.
Uniqueness
What sets (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H12Cl2N2O2S |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H12Cl2N2O2S/c18-12-4-3-11(14(19)8-12)9-23-13-5-1-10(2-6-13)7-15-16(22)21-17(24)20-15/h1-8H,9H2,(H2,20,21,22,24)/b15-7+ |
InChI Key |
IPDSDYQVYYGXCO-VIZOYTHASA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)N2)OCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.